Isoquinolin-6-YL-acetic acid ethyl ester
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Overview
Description
Isoquinolin-6-YL-acetic acid ethyl ester is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is characterized by the presence of an isoquinoline ring attached to an acetic acid ethyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Isoquinolin-6-YL-acetic acid ethyl ester is a derivative of quinoline, a heterocyclic compound . Quinoline and its derivatives are known to possess several pharmacological activities and are used in the development of new drugs . .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine
Biochemical Pathways
Quinoline derivatives are known to affect a broad range of biological activities . They are present in many compounds exhibiting antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinolin-6-YL-acetic acid ethyl ester typically involves the esterification of Isoquinolin-6-YL-acetic acid. One common method includes the reaction of Isoquinolin-6-YL-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-6-YL-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form Isoquinolin-6-YL-acetic acid.
Reduction: Reduction reactions can convert it into different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products:
Oxidation: Isoquinolin-6-YL-acetic acid.
Reduction: Various reduced derivatives of the ester.
Substitution: Isoquinoline derivatives with different functional groups.
Scientific Research Applications
Isoquinolin-6-YL-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the biological activity of isoquinoline derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Isoquinolin-6-YL-acetic acid ethyl ester can be compared with other isoquinoline derivatives such as:
- Isoquinolin-5-YL-acetic acid ethyl ester
- Isoquinolin-7-YL-acetic acid ethyl ester
- Isoquinolin-8-YL-acetic acid ethyl ester
Uniqueness: this compound is unique due to its specific position of the acetic acid ethyl ester group on the isoquinoline ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-isoquinolin-6-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIOBLOQORNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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